Cas no 2235-46-3 (N,N-Diethylacetoacetamide)

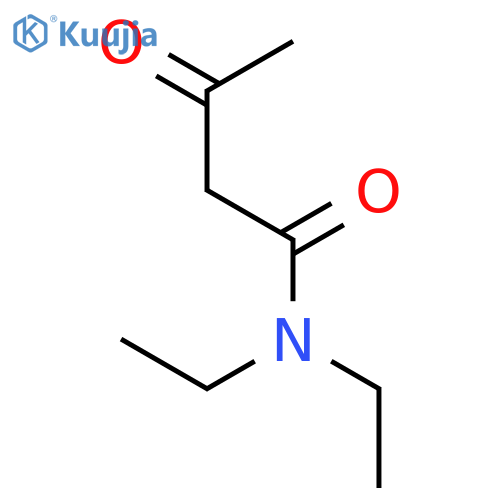

N,N-Diethylacetoacetamide structure

商品名:N,N-Diethylacetoacetamide

N,N-Diethylacetoacetamide 化学的及び物理的性質

名前と識別子

-

- N,N-Diethylacetoacetamide

- N,N-diethyl-3-oxobutanamide

- N.N-Diethylacetoacetamide

- 1-(N,N-diethylcarbamyl)-2-propanone

- ACETOACETAMIDE,N,N-DIETHYL

- acetoacetic acid diethylamide

- acetoacetic acid N,N-diethylamide

- Butanamide,N,N-diethyl-3-oxo

- DEAA

- Diethylacetoacetamide

- N,N-Diethyl-3-oxobutyramide

- N,N-diethylacetoacetoamide

- N,N-Diethylacetylacetamide

- N,N-Diethylacetylacetic acid amide

- N,N-diethyl-acetylacetic amide

- N-Acetoacetyldiethylamine

- Butanamide, N,N-diethyl-3-oxo-

- 1-(Diethylcarbamoyl)-2-propanone

- Acetoacetdiethylamide

- Diethylamid kyseliny acetoctove

- Diethylamid kyseliny acetoctove [Czech]

- NTMXFHGYWJIAAE-UHFFFAOYSA-N

- LG9561531V

-

- MDL: MFCD00026728

- インチ: 1S/C8H15NO2/c1-4-9(5-2)8(11)6-7(3)10/h4-6H2,1-3H3

- InChIKey: NTMXFHGYWJIAAE-UHFFFAOYSA-N

- ほほえんだ: O=C(C([H])([H])C(C([H])([H])[H])=O)N(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H]

- BRN: 0636486

計算された属性

- せいみつぶんしりょう: 157.11000

- どういたいしつりょう: 157.11

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- ひょうめんでんか: 0

- 互変異性体の数: 5

- トポロジー分子極性表面積: 37.4

じっけんとくせい

- 色と性状: 黄色または茶色の液体

- 密度みつど: 0.994 g/mL at 20 °C(lit.)

- ゆうかいてん: -73 °C

- ふってん: 116°C/12mmHg(lit.)

- フラッシュポイント: 華氏温度:201.2°f

摂氏度:94°c - 屈折率: 1.471

- PH値: 5-7 (10g/l, H2O, 20℃)

- PSA: 37.38000

- LogP: 0.83390

- ようかいせい: 完全に混合可能

N,N-Diethylacetoacetamide セキュリティ情報

- ヒント:に警告

- 危害声明: H303-H316

- 警告文: P312-P332+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25

- RTECS番号:AK4025000

- TSCA:Yes

- 爆発限界値(explosive limit):1%(V)

- セキュリティ用語:S24/25

N,N-Diethylacetoacetamide 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

N,N-Diethylacetoacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20177-0.05g |

N,N-diethyl-3-oxobutanamide |

2235-46-3 | 95% | 0.05g |

$19.0 | 2023-09-16 | |

| Life Chemicals | F0001-0789-0.5g |

N,N-Diethylacetoacetamide |

2235-46-3 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| Enamine | EN300-20177-0.5g |

N,N-diethyl-3-oxobutanamide |

2235-46-3 | 95% | 0.5g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-20177-1.0g |

N,N-diethyl-3-oxobutanamide |

2235-46-3 | 95% | 1g |

$24.0 | 2023-05-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143693-500g |

N,N-Diethylacetoacetamide |

2235-46-3 | 97% | 500g |

¥2293 | 2023-04-14 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N14390-500g |

N,N-Diethylacetoacetamide |

2235-46-3 | 500g |

¥1676.0 | 2021-09-08 | ||

| Chemenu | CM395167-500g |

N,N-Diethylacetoacetamide |

2235-46-3 | 95%+ | 500g |

$257 | 2024-07-28 | |

| Enamine | EN300-20177-0.1g |

N,N-diethyl-3-oxobutanamide |

2235-46-3 | 95% | 0.1g |

$19.0 | 2023-09-16 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-357395A-250 g |

N,N-Diethylacetoacetamide, |

2235-46-3 | 250g |

¥707.00 | 2023-07-10 | ||

| Enamine | EN300-20177-10.0g |

N,N-diethyl-3-oxobutanamide |

2235-46-3 | 95% | 10g |

$27.0 | 2023-05-03 |

N,N-Diethylacetoacetamide 関連文献

-

Ning-Yu Huang,Jian-Qiang Shen,Zi-Ming Ye,Wei-Xiong Zhang,Pei-Qin Liao,Xiao-Ming Chen Chem. Sci. 2019 10 9859

-

Atash V. Gurbanov,Maxim L. Kuznetsov,Svetlana D. Demukhamedova,Irada N. Alieva,Niftali M. Godjaev,Fedor I. Zubkov,Kamran T. Mahmudov,Armando J. L. Pombeiro CrystEngComm 2020 22 628

-

Shah Imtiaz,Jahangir Ahmad war,Syqa Banoo,Sarfaraz khan RSC Adv. 2021 11 11083

-

4. Synthesis of 2-hydroxymalonic acid derivatives via tandem oxidation and rearrangement by photo organic catalysisAkifumi Okada,Yoshitomo Nagasawa,Tomoaki Yamaguchi,Eiji Yamaguchi,Norihiro Tada,Tsuyoshi Miura,Akichika Itoh RSC Adv. 2016 6 42596

-

Jie Yang,Jia-Neng Tan,Yanlong Gu Green Chem. 2012 14 3304

2235-46-3 (N,N-Diethylacetoacetamide) 関連製品

- 10138-46-2(N-Ethyl-3-oxobutanamide)

- 959241-20-4(1-Butyrylpiperidin-4-one)

- 2044-64-6(N,N-dimethyl-3-oxobutanamide)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量